CID 123134113
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate is a chemical compound with the molecular formula C2H2N3NaS·2H2O. It is known for its white to light yellow crystalline powder appearance and is highly soluble in water. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate is typically synthesized through the reaction of 5-mercapto-1,2,3-triazole with sodium hydroxide. The reaction is carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the product through recrystallization and drying under inert gas to prevent moisture absorption .
Chemical Reactions Analysis
Types of Reactions: 1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions, particularly with halides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halides like bromoethane are typical reagents.
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Substituted triazoles
Scientific Research Applications
1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with various biological molecules. It can bind to metal ions, forming stable complexes that inhibit enzyme activity. Additionally, its thiol group allows it to react with reactive oxygen species, providing antioxidant properties .
Comparison with Similar Compounds
- 1H-1,2,3-Triazole-4-thiol Sodium Salt
- 1H-1,2,3-Triazole-5-thiol Sodium Salt
- 5-Mercapto-1,2,3-triazole Monosodium Salt
Uniqueness: 1H-5-Mercapto-1,2,3-triazole sodium salt dihydrate stands out due to its high solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring aqueous solutions and metal ion interactions .
Properties
Molecular Formula |
C2H7N3NaO2S |
---|---|
Molecular Weight |
160.15 g/mol |
InChI |
InChI=1S/C2H3N3S.Na.2H2O/c6-2-1-3-5-4-2;;;/h1H,(H2,3,4,5,6);;2*1H2 |
InChI Key |
XLBBOSZIFBBOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNNC1=S.O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.